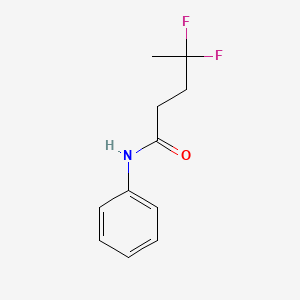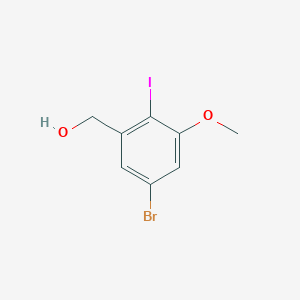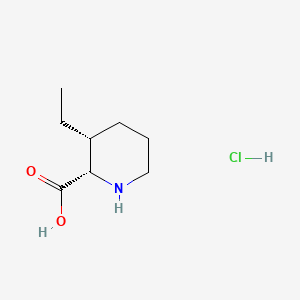
4,4-difluoro-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-N-phenylpentanamide is an organic compound with the molecular formula C11H13F2NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-phenylpentanamide typically involves the reaction of 4,4-difluoropentanoyl chloride with aniline (phenylamine) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4,4-difluoropentanoyl chloride+aniline→this compound+HCl
Industrial Production Methods
For industrial production, the process may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-N-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-N-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorobenzophenone: Another difluorinated compound with different structural and chemical properties.
4,4-Difluoropentanoyl chloride: A precursor used in the synthesis of 4,4-difluoro-N-phenylpentanamide.
N-Phenylpentanamide: A similar compound without the fluorine atoms.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. These properties make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H13F2NO |
|---|---|
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
4,4-difluoro-N-phenylpentanamide |
InChI |
InChI=1S/C11H13F2NO/c1-11(12,13)8-7-10(15)14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
JIAWAGQWPBANSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)NC1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)

![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)


![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)



![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)

![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
